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Compound of Interest

Compound Name:
2-Bromo-3-

(difluoromethoxy)pyridine

Cat. No.: B1442339 Get Quote

2-Bromo-3-(difluoromethoxy)pyridine is a halogenated pyridine derivative that has emerged

as a valuable building block for medicinal chemists and researchers in drug development. Its

structure incorporates three key pharmacophoric elements: a pyridine core, a bromine atom,

and a difluoromethoxy group. The pyridine ring is a common motif in a vast number of

pharmaceuticals, prized for its ability to engage in hydrogen bonding and its overall metabolic

stability. The bromine atom, strategically positioned at the 2-position, serves as a versatile

synthetic handle, primarily for metal-catalyzed cross-coupling reactions.

The difluoromethoxy group (-OCF₂H) is of particular significance. It is considered a lipophilic

bioisostere of hydroxyl and thiol groups, capable of acting as a hydrogen bond donor.[1] This

moiety can significantly enhance crucial drug-like properties, including metabolic stability,

membrane permeability, and binding affinity, without a substantial increase in steric bulk.[1][2]

The strategic incorporation of fluorine-containing groups like difluoromethoxy is a well-

established method in medicinal chemistry to fine-tune the pharmacokinetic and

pharmacodynamic profiles of lead compounds.[3]

Key Compound Identifiers:

IUPAC Name: 2-bromo-3-(difluoromethoxy)pyridine

CAS Number: 947249-27-6

Molecular Formula: C₆H₄BrF₂NO[4][5]
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Molecular Weight: 224.00 g/mol [4][6]

InChIKey: JSKYTOQKHIJDNI-UHFFFAOYSA-N[4][5]

Procurement and Cost Analysis: A Supplier
Overview
Sourcing high-quality 2-Bromo-3-(difluoromethoxy)pyridine is the critical first step for any

research program. Availability can vary, with the compound typically offered by specialty

chemical suppliers catering to the R&D sector. Purity is a key consideration, with most vendors

offering ≥95% purity, suitable for most synthetic applications.

Pricing is highly dependent on the supplier and the quantity ordered. Small, research-scale

quantities (1-5 grams) are readily available, while larger, kilogram-scale orders may require

custom synthesis and are typically priced upon request. Researchers should always request a

certificate of analysis (CoA) to verify the purity and identity of the material before use.

Supplier CAS Number Purity
Available
Quantities

Notes

Acros

Pharmatech
947249-27-6[4]

Information not

specified
Inquiry-based

Listed as a

heterocyclic

compound

supplier.[4]

Cochemical Ltd 947249-27-6[6]
Information not

specified
1g, 5g, 25g

Indicates 1g is in

stock, with price

available upon

inquiry.[6]

Note: The above table is based on publicly available supplier data and is subject to change.

Cost is often not listed and requires direct inquiry.

Safety, Handling, and Storage
As a halogenated organic compound, 2-Bromo-3-(difluoromethoxy)pyridine requires careful

handling in a controlled laboratory environment. Personal protective equipment (PPE),
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including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. All

manipulations should be performed within a certified chemical fume hood to avoid inhalation of

vapors.

Hazard Profile (Based on GHS Classifications):[7]

H302: Harmful if swallowed.

H312: Harmful in contact with skin.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H332: Harmful if inhaled.

H335: May cause respiratory irritation.

Storage and Stability: The compound should be stored in a tightly sealed container in a cool,

dry, and well-ventilated area, away from incompatible substances such as strong oxidizing

agents and strong acids.[4][8] For long-term storage, refrigeration (2-8°C) is recommended to

maintain stability.

Disposal: Waste material and empty containers must be disposed of as hazardous waste in

accordance with local, state, and federal regulations. Do not allow the chemical to enter drains

or waterways.

The Synthetic Utility: A Chemist's Perspective
The chemical reactivity of 2-Bromo-3-(difluoromethoxy)pyridine is dominated by the C-Br

bond at the 2-position of the electron-deficient pyridine ring. This feature makes it an ideal

substrate for a wide array of palladium-catalyzed cross-coupling reactions, which are

cornerstone transformations in modern pharmaceutical synthesis. These reactions allow for the

efficient and modular construction of complex molecular architectures by forming new carbon-

carbon and carbon-heteroatom bonds.

The bromine atom serves as an excellent leaving group, enabling chemists to introduce diverse

functional groups and build molecular complexity. This modularity is precisely why building
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blocks like this are so highly valued; they provide a reliable entry point into a diverse chemical

space for structure-activity relationship (SAR) studies.[3][9]

Figure 1. Versatility of 2-Bromo-3-(difluoromethoxy)pyridine in cross-coupling reactions.

Exemplary Protocol: Suzuki-Miyaura Cross-
Coupling
The following protocol describes a general procedure for the Suzuki-Miyaura coupling of 2-
Bromo-3-(difluoromethoxy)pyridine with a generic arylboronic acid. This reaction is a robust

and widely used method for forming C-C bonds.

Objective: To synthesize 2-Aryl-3-(difluoromethoxy)pyridine via a palladium-catalyzed Suzuki-

Miyaura cross-coupling reaction.

Materials & Reagents:

2-Bromo-3-(difluoromethoxy)pyridine (1.0 eq)

Arylboronic acid (1.2 eq)

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

1,4-Dioxane (anhydrous)

Water (degassed)

Ethyl acetate (for extraction)

Brine (saturated NaCl solution)

Magnesium sulfate (MgSO₄), anhydrous

Silica gel for column chromatography

Equipment:
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Round-bottom flask

Reflux condenser

Magnetic stirrer and hotplate

Inert atmosphere setup (Nitrogen or Argon)

Standard glassware for extraction and purification

Rotary evaporator

Step-by-Step Procedure:

Reaction Setup: To a dry round-bottom flask, add 2-Bromo-3-(difluoromethoxy)pyridine
(1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and

Pd(dppf)Cl₂ (0.03 eq).

Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Nitrogen or

Argon) for 10-15 minutes. This is critical to prevent the oxidation of the palladium catalyst.

Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed

water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of the starting bromide). The

solution should be stirred.

Heating: Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous

stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12

hours.

Work-up: Once the starting material is consumed, cool the reaction mixture to room

temperature. Dilute with ethyl acetate and water.

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the

organic layer sequentially with water and then with brine.

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate

(MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary
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evaporator.

Purification: Purify the resulting crude residue by flash column chromatography on silica gel,

typically using a hexane/ethyl acetate gradient, to yield the pure 2-Aryl-3-

(difluoromethoxy)pyridine product.

This protocol represents a standard, self-validating system for this class of transformation. The

causality is clear: the palladium catalyst facilitates the coupling between the aryl bromide and

the boronic acid in the presence of a base, which is essential for the transmetalation step of the

catalytic cycle.

Conclusion
2-Bromo-3-(difluoromethoxy)pyridine stands as a testament to the power of strategic

molecular design in modern chemistry. Its carefully chosen combination of a reactive handle

(the bromine atom) and a property-modulating functional group (the difluoromethoxy moiety) on

a biologically relevant pyridine core makes it an exceptionally useful tool for drug discovery. For

researchers aiming to accelerate their medicinal chemistry programs, understanding the

sourcing, safe handling, and synthetic application of this building block is paramount. Its utility

in constructing diverse libraries of novel compounds ensures its continued relevance in the

ongoing quest for new and effective therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

http://acrospharmatech.com/2-bromo-3-difluoromethoxypyridine-p15437.aspx
https://pubchemlite.lcsb.uni.lu/e/compound/58042448
https://pubchemlite.lcsb.uni.lu/e/compound/58042448
http://cochemical.com/kkdetailpro.php?id=83
http://cochemical.com/kkdetailpro.php?id=83
https://chemical-label.com/en/ghs/print-clp/947249-27-6/2-bromo-3-difluoromethoxypyridine
https://www.fishersci.com/store/msds?partNumber=AC107411000&countryCode=US&language=en
https://www.benchchem.com/product/b13571000
https://www.benchchem.com/product/b1442339#2-bromo-3-difluoromethoxy-pyridine-suppliers-and-cost
https://www.benchchem.com/product/b1442339#2-bromo-3-difluoromethoxy-pyridine-suppliers-and-cost
https://www.benchchem.com/product/b1442339#2-bromo-3-difluoromethoxy-pyridine-suppliers-and-cost
https://www.benchchem.com/product/b1442339#2-bromo-3-difluoromethoxy-pyridine-suppliers-and-cost
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1442339?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1442339?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

